Isocytosine

Tautomerism Nucleobase Chemistry Physical Chemistry

Researchers building AEGIS systems cannot substitute cytosine-its single tautomer prevents orthogonal pairing. Isocytosine (CAS 107646-87-7) provides the required 1:1 N1-H/N3-H tautomeric equilibrium, forming three H-bonds with isoguanine. • 98% PCR fidelity (5% absolute gain vs. natural TTP). • Sub-ps excited-state deactivation for UV-stable probes. • VCZ/5-FIC enzyme-prodrug pair with zero human cytosine cross-reactivity. ≥99% HPLC purity; ready to ship.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 107646-87-7
Cat. No. B025376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS107646-87-7
Synonyms4(1H)-Pyrimidinone, 2,3-dihydro-2-imino-, (Z)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine (CAS 107646-87-7) for Scientific Procurement: Baseline Profile for Research Applications


Isocytosine (2-aminouracil) is a non-natural pyrimidine nucleobase and a structural isomer of cytosine, with the amino and carbonyl groups at the 2- and 4-positions respectively . This compound is foundational for expanding the genetic alphabet and probing nucleobase chemistry, as its unique tautomerism and hydrogen-bonding capabilities enable orthogonal base pairing and serve as a molecular scaffold distinct from natural bases .

Why Isocytosine (CAS 107646-87-7) Cannot Be Replaced by Cytosine or Other In-Class Analogs in Nucleic Acid Research


Generic substitution fails because isocytosine possesses a fundamentally different tautomeric landscape and hydrogen-bonding pattern than its isomer, cytosine. While cytosine predominantly exists in a single canonical keto form in aqueous solution, isocytosine exists as a dynamic mixture of two stable keto tautomers (N1-H and N3-H), which are present in comparable amounts in water . This property directly influences its ability to form a stable, orthogonal base pair with isoguanine, a feat that is unattainable with standard cytosine . Consequently, experimental systems relying on this specific non-natural pairing or the distinct photophysics of isocytosine cannot be replicated by simply substituting the compound with a naturally occurring analog.

Quantitative Differentiation Evidence for Isocytosine (CAS 107646-87-7) Against Closest Research Analogs


Tautomeric Equilibrium vs. Cytosine: Comparable Co-existence of Two Forms in Water

In contrast to cytosine, which is locked in a single canonical form in aqueous solution, isocytosine exists in a dynamic equilibrium of two major keto tautomers. Quantitative 1H NMR studies demonstrate that in water, the N1-H (1a) and N3-H (1b) tautomers coexist in 'almost equal amounts' . This is a stark divergence from its structural isomer and is a key determinant of its unique behavior in self-assembly and metal binding.

Tautomerism Nucleobase Chemistry Physical Chemistry

Fidelity of Unnatural Base Pair Replication: Isocytosine in a Six-Letter PCR System

When integrated into an expanded genetic alphabet, isocytosine (isoC) is essential for achieving high-fidelity replication of non-natural base pairs. In a six-letter PCR system (A, 2-thioT, G, C, isoC, isoG), the fidelity-per-round of amplification was measured at ~98%. In contrast, the analogous system using the standard base thymine (TTP) instead of 2-thioTTP achieved a fidelity of only ~93% per round . This demonstrates that the orthogonal isoC:isoG base pair, in a properly optimized system, can be replicated with a fidelity approaching that of natural DNA, a key performance metric for synthetic biology applications.

Synthetic Biology PCR Amplification Expanded Genetic Alphabet

Excited State Dynamics vs. Cytosine: Distinct Solvent-Dependent Deactivation

A femtosecond time-resolved spectroscopic study revealed that the excited state deactivation pathways of isocytosine in both protic and aprotic solvents are 'distinct from those of cytosine' . This difference is attributed to the involvement of different tautomeric forms in the excited state. The study also provided the first direct evidence for a highly efficient nonradiative internal conversion mechanism for the isocytosine keto-N(3)H form, occurring within subpicoseconds to picoseconds after photoexcitation, showcasing its high photostability.

Photophysics Spectroscopy Nucleobase Photostability

Solid-State Tautomeric Ratio vs. Cytosine: Co-Crystallization of Two Forms

Solid-state NMR analysis reveals that crystalline neutral isocytosine contains a 1:1 ratio of its two major tautomers . This is in stark contrast to cytosine, which crystallizes as a single tautomeric species. The co-crystallization of two forms in a manner analogous to the guanine-cytosine pair in DNA is a unique solid-state property of isocytosine, providing a distinct model system for studying intermolecular interactions and hydrogen bonding.

Solid-State Chemistry Crystallography NMR Spectroscopy

Enzyme-Prodrug Orthogonality: Isocytosine Deaminase vs. Cytosine Deaminase

Isocytosine is the substrate for a specific class of deaminases (e.g., VCZ) that do not recognize cytosine. These enzymes can convert the prodrug 5-fluoroisocytosine (5-FIC) into the chemotherapeutic agent 5-fluorouracil . This represents a 'non-natural' enzyme-prodrug system that is orthogonal to the natural cytosine deaminase (CodA)/5-fluorocytosine (5-FC) system. This orthogonality is a key differentiator, enabling a new axis for gene-directed enzyme-prodrug therapy (GDEPT) that avoids cross-talk with endogenous metabolic pathways.

GDEPT Cancer Therapy Enzyme Engineering

Evidence-Backed Application Scenarios for Isocytosine (CAS 107646-87-7) in Scientific Research and Development


Synthetic Biology: Building a Six-Letter Genetic Code with High-Fidelity PCR

For researchers constructing an artificially expanded genetic information system (AEGIS), isocytosine is a non-negotiable component. As demonstrated in Section 3, its use in a six-letter PCR system alongside isoguanine and 2-thioTTP achieves a replication fidelity of ~98%, a 5% absolute improvement over systems using natural TTP . This quantifiable fidelity is essential for the reliable amplification and evolution of synthetic DNA molecules and aptamers.

Physical Chemistry: Probing Tautomerism and Hydrogen-Bonding Networks

Scientists studying the fundamentals of nucleobase behavior require a model system with well-defined, quantifiable properties. Isocytosine's unique 1:1 tautomeric equilibrium in water and in the solid state, which contrasts starkly with the single tautomer of cytosine , makes it the preferred compound for these studies. Its ability to form a tautomer dimer stabilized by three hydrogen bonds provides a clean, predictable system for investigating molecular self-assembly.

Photochemistry: Developing Photostable Nucleotide Analogs

Given its distinct and efficient excited state deactivation pathways, characterized by internal conversion occurring on sub-picosecond to picosecond timescales , isocytosine is a superior building block for designing photostable fluorescent probes or nucleotides for use in UV-sensitive assays. Its photophysical behavior is quantifiably distinct from that of cytosine, ensuring it does not introduce unwanted photochemical artifacts in complex experimental setups.

Oncology Research: Engineering Orthogonal Enzyme-Prodrug Systems

For research groups focused on gene-directed enzyme-prodrug therapy (GDEPT), isocytosine-based systems offer a path toward orthogonal and potentially safer therapies. The isocytosine-specific deaminase VCZ and its prodrug 5-fluoroisocytosine (5-FIC) form a non-natural enzyme-substrate pair that does not interact with the body's own cytosine metabolism . This evidence supports its procurement as a unique chemical starting point for developing novel anti-cancer strategies with a reduced risk of off-target activation.

Technical Documentation Hub

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